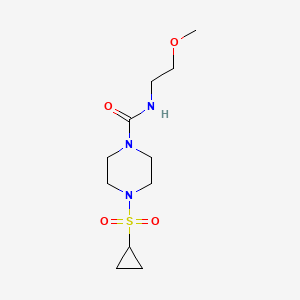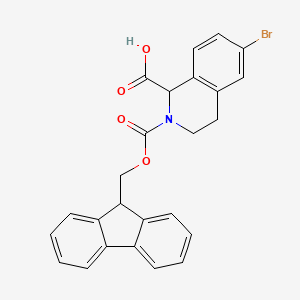
1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea, also known as CCT018159, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent anticancer properties, making it a promising candidate for the development of new cancer treatments. In
Aplicaciones Científicas De Investigación
Anticancer Activity
CTU has been investigated for its potential as an anticancer agent. Studies suggest that it inhibits cell proliferation and induces apoptosis in cancer cells. Researchers have explored its effects on different cancer types, including breast, lung, and colon cancer. Mechanistically, CTU interferes with cell cycle progression and disrupts signaling pathways critical for tumor growth .
Antimicrobial Properties
CTU displays promising antimicrobial activity against bacteria, fungi, and parasites. It has been evaluated as a potential treatment for drug-resistant bacterial infections. Researchers are particularly interested in its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Additionally, CTU shows antifungal effects, making it relevant for combating fungal infections .
Anti-inflammatory Effects
Inflammation plays a central role in various diseases, from autoimmune disorders to cardiovascular conditions. CTU has been studied for its anti-inflammatory properties. It modulates inflammatory pathways, including NF-κB and COX-2, which are crucial for regulating immune responses. These findings suggest its potential as an anti-inflammatory drug .
Neuroprotective Potential
Researchers have explored CTU’s impact on neurodegenerative diseases. It exhibits neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival. Studies in animal models have shown promise in conditions like Alzheimer’s disease and Parkinson’s disease .
Antiviral Activity
CTU has demonstrated antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism of action involves interfering with viral replication and entry. While more research is needed, CTU’s antiviral properties are intriguing for potential therapeutic applications .
Inhibition of Tubulin Polymerization
CTU affects microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential for cell division, making them a target for cancer therapy. By disrupting microtubule assembly, CTU interferes with mitosis and cell proliferation. Researchers are exploring its use as a novel chemotherapeutic agent .
Propiedades
IUPAC Name |
1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-4-2-3-5-17(13)23-19(24)21-11-10-16-12-25-18(22-16)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKYZTYZVFGXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

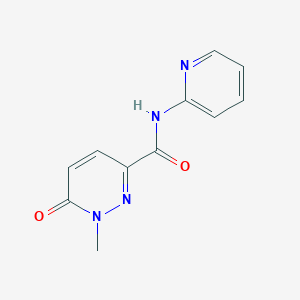
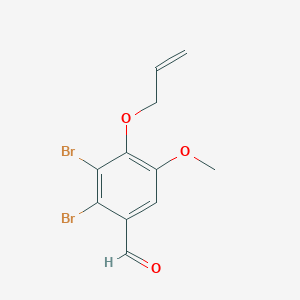
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2722784.png)
![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)
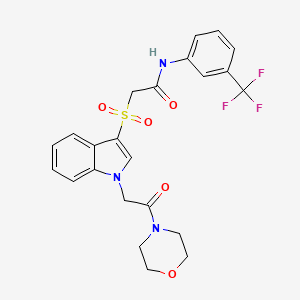
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2722789.png)
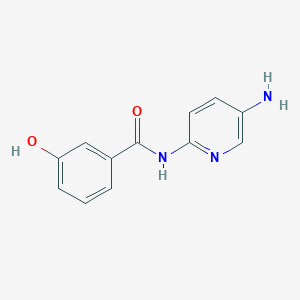
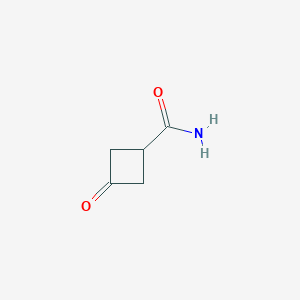

![1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2722795.png)
![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)

